molecular formula C19H16ClN3OS B2588870 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888433-81-6

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2588870
CAS No.: 888433-81-6
M. Wt: 369.87
InChI Key: YQMCGTHGKFLMLE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. Its structure includes a 2-chlorobenzylthio group at position 2 and an ethyl substituent at position 2. Such substitutions influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(13-8-4-6-10-15(13)21-17)22-19(23)25-11-12-7-3-5-9-14(12)20/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMCGTHGKFLMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pyrimido[5,4-b]indol-4-one core is highly modifiable. Key substituent variations and their impacts include:

Compound Name Substituents (Position 2 / Position 3) Molecular Weight (g/mol) XLogP3 Key Properties Evidence Source
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-ethyl-... 2-chlorobenzylthio / ethyl ~425.3 (estimated) ~5.2 Moderate lipophilicity -
3-[2-(3,4-Dimethoxyphenyl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one H / 3,4-dimethoxyphenylethyl 407.5 3.8 Higher polarity, lower logD (5.5)
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one propylthio / phenyl 363.5 4.7 Increased hydrophobicity
2-Phenacylsulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one phenacylthio / 4-chlorophenyl 445.9 5.9 High lipophilicity, complex substituent
2-{[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-... morpholinyl-ethylthio / 2-methoxyethyl 430.5 4.1 Enhanced solubility via polar groups

Key Observations :

  • Lipophilicity : The 2-chlorobenzylthio group in the target compound contributes to moderate lipophilicity (XLogP3 ~5.2), comparable to phenacylthio analogs . Ethyl or methoxyethyl groups at position 3 reduce hydrophobicity compared to aryl substituents .
  • Solubility : Polar substituents (e.g., morpholinyl or methoxyethyl) improve aqueous solubility, critical for bioavailability .
Structure-Activity Relationship (SAR) Trends
  • Position 2 : Sulfanyl groups with aromatic or heterocyclic extensions (e.g., phenacyl, morpholinyl) enhance target affinity but may reduce metabolic stability .
  • Position 3 : Alkyl groups (ethyl, methoxyethyl) improve solubility, while aryl groups (phenyl, chlorophenyl) increase potency at the expense of bioavailability .
  • Halogen Effects : 2-Chlorophenyl substituents improve binding to enzymes like CDC25B, likely via hydrophobic and halogen-bonding interactions .

Biological Activity

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features a unique pyrimidoindole core structure and has garnered interest due to its potential therapeutic applications in various fields of medicine.

Chemical Structure and Properties

The molecular formula for this compound is C16H15ClN2OSC_{16}H_{15}ClN_2OS with a molecular weight of approximately 316.83 g/mol. The presence of the chlorophenyl and sulfanyl groups contributes to its biological activity. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₂OS
Molecular Weight316.83 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include palladium-catalyzed coupling reactions to enhance yields and purities. The reactions may involve:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride.
  • Substitution : Conducting electrophilic and nucleophilic substitution reactions on the aromatic rings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects, including:

  • Inhibition of viral replication
  • Induction of apoptosis in cancer cells

The precise mechanism is still under investigation but suggests potential applications in antiviral and anticancer therapies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogues of pyrimidoindoles have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antiviral Activity

Research has suggested that indole derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors essential for viral entry. This property makes this compound a candidate for further antiviral studies.

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of similar compounds against resistant strains of bacteria. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial membranes.

Case Studies

  • Anticancer Study : A study demonstrated that a related pyrimidoindole compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency.
  • Antiviral Investigation : In vitro assays showed that compounds with similar structures inhibited replication of viruses such as HIV and influenza at concentrations that were non-toxic to host cells.

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